molecular formula C25H33N3O2S B6102096 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one

Cat. No.: B6102096
M. Wt: 439.6 g/mol
InChI Key: KYUIHXWMYIGIGQ-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, a piperidine ring, and a thiophene ring

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2S/c29-24(27-15-13-26(14-16-27)19-21-6-2-1-3-7-21)11-10-22-8-4-12-28(20-22)25(30)18-23-9-5-17-31-23/h1-3,5-7,9,17,22H,4,8,10-16,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUIHXWMYIGIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The benzyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. The thiophene ring is then attached to the piperidine ring via an acylation reaction using thiophene-2-carbonyl chloride. The final step involves the coupling of the two intermediates through a condensation reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperazine and piperidine rings can interact with hydrophobic pockets, while the thiophene ring may participate in π-π interactions. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one
  • 2-(4-Benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-ylethanone dimethanesulfonate

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and interactions.

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